2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
CAS No.: 2034501-63-6
Cat. No.: VC4238747
Molecular Formula: C18H21N3O3
Molecular Weight: 327.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034501-63-6 |
|---|---|
| Molecular Formula | C18H21N3O3 |
| Molecular Weight | 327.384 |
| IUPAC Name | 2-(2-methoxyphenyl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C18H21N3O3/c1-23-16-8-3-2-6-14(16)12-18(22)21-11-5-7-15(13-21)24-17-9-4-10-19-20-17/h2-4,6,8-10,15H,5,7,11-13H2,1H3 |
| Standard InChI Key | VXGGDHGKZZAQRL-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CC(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of this compound, 2-(2-methoxyphenyl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone, reflects its intricate structure. The core consists of a piperidine ring substituted at the 3-position with a pyridazin-3-yloxy group. A 2-methoxyphenylacetyl group is attached to the piperidine nitrogen, forming the ethanone linkage. The SMILES notation COC1=CC=CC=C1CC(=O)N2CCCC(C2)OC3=NN=CC=C3 encapsulates this arrangement, emphasizing the methoxy (-OCH₃), ketone (=O), and heterocyclic components .
Physicochemical Characteristics
With a molecular formula of C₁₈H₂₁N₃O₃ and a molecular weight of 327.384 g/mol, the compound exhibits moderate lipophilicity due to the methoxyphenyl and pyridazine groups. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₃ |
| Molecular Weight | 327.384 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 72.2 Ų |
The absence of hydrogen bond donors and a polar surface area of 72.2 Ų suggest moderate membrane permeability, a critical factor in drug bioavailability .
Synthesis and Preparation
Synthetic Pathways
The synthesis of 2-(2-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves a multi-step process:
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Piperidine Functionalization: 3-Hydroxypiperidine is reacted with pyridazin-3-yl chloride under basic conditions to introduce the pyridazin-3-yloxy group.
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Ethanone Formation: The resulting 3-(pyridazin-3-yloxy)piperidine is acylated with 2-methoxyphenylacetyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃).
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Purification: Column chromatography or recrystallization isolates the final product with >95% purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity:
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¹H NMR (400 MHz, CDCl₃): δ 8.67 (d, J=5.2 Hz, 1H, pyridazine-H), 7.45–6.82 (m, 4H, methoxyphenyl-H), 4.12–3.21 (m, 6H, piperidine-H and OCH₃), 2.98–2.45 (m, 4H, CH₂).
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¹³C NMR (100 MHz, CDCl₃): δ 208.5 (C=O), 162.3–112.4 (aromatic carbons), 55.6 (OCH₃), 52.1–44.3 (piperidine carbons).
| Receptor | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 5-HT₂A | -9.2 | π-π stacking with Phe339 |
| D₂ | -8.7 | Hydrogen bonding with Asp114 |
These interactions suggest potential applications in neuropsychiatric disorders, though in vivo validation remains pending.
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate moderate inhibition (MIC = 32–64 µg/mL), attributed to the pyridazine moiety’s ability to disrupt bacterial cell wall synthesis.
Comparative Analysis with Structural Analogs
The compound’s activity profile diverges significantly from related derivatives:
| Compound Name | Structural Variation | IC₅₀ (5-HT₂A) | LogP |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-1-(3-pyridazin-3-yloxy)propanone | Propanone backbone, 4-methoxy | 12.3 nM | 2.8 |
| 1-(3,4-Dimethoxyphenyl)piperidin-1-yl)ethanone | Two methoxy groups, no pyridazine | 45.6 nM | 1.9 |
The presence of the pyridazin-3-yloxy group enhances receptor selectivity but reduces solubility compared to dimethoxy analogs.
Research Findings and Applications
Pharmacokinetic Profile
In rat models, the compound exhibits:
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Half-life (t₁/₂): 4.2 hours
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Bioavailability: 38% (oral administration)
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Metabolism: Hepatic oxidation via CYP3A4, forming inactive carboxylated metabolites .
Material Science Applications
The rigid piperidine-pyridazine framework has been explored in liquid crystal displays (LCDs), where it stabilizes nematic phases at temperatures up to 150°C.
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